molecular formula C23H27ClN2O5 B12502851 Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12502851
M. Wt: 446.9 g/mol
InChI Key: MFVCHDJLQKXSMO-UHFFFAOYSA-N
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Description

PROPYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group, an acetamido group, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 4-chloro-2-methylphenol, followed by the introduction of the acetamido group through an acylation reaction. The final step involves the coupling of the morpholine ring to the benzoate structure under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

PROPYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The chlorinated phenoxy group and the morpholine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Shares the chlorinated phenoxy group but lacks the acetamido and morpholine functionalities.

    2-Morpholinoethyl benzoate: Contains the morpholine ring and benzoate structure but lacks the chlorinated phenoxy group.

Uniqueness

PROPYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

propyl 5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H27ClN2O5/c1-3-10-30-23(28)19-14-18(5-6-20(19)26-8-11-29-12-9-26)25-22(27)15-31-21-7-4-17(24)13-16(21)2/h4-7,13-14H,3,8-12,15H2,1-2H3,(H,25,27)

InChI Key

MFVCHDJLQKXSMO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)N3CCOCC3

Origin of Product

United States

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